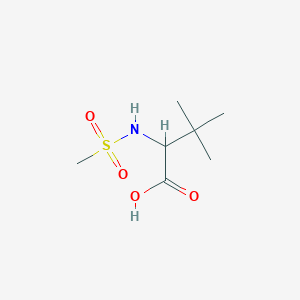![molecular formula C8H9NO4S2 B1517995 2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid CAS No. 575446-72-9](/img/structure/B1517995.png)
2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid
Übersicht
Beschreibung
“2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid” is a chemical compound with the CAS Number: 575446-72-9 . It has a molecular weight of 247.3 . The IUPAC name for this compound is { [4- (aminosulfonyl)phenyl]sulfanyl}acetic acid .
Molecular Structure Analysis
The Inchi Code for “2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid” is 1S/C8H9NO4S2/c9-15(12,13)7-3-1-6(2-4-7)14-5-8(10)11/h1-4H,5H2,(H,10,11)(H2,9,12,13) .
Physical And Chemical Properties Analysis
“2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid” is a powder . It has a melting point of 158-161°C .
Wissenschaftliche Forschungsanwendungen
Summary of the Application
“2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid” is used in the synthesis of carbonic anhydrase inhibitors . Carbonic anhydrase is an important metalloenzyme that catalyzes the reversible reaction of CO2 hydration, leading to the formation of bicarbonate anion and proton . Sulfonamide-containing compounds, such as “2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid”, are one of the most common and most important class of carbonic anhydrase inhibitors .
Methods of Application or Experimental Procedures
The compound was used in a one-pot synthesis approach to access sulfonamide-containing derivatives of dibenzo[1,4]thiazepine using primary amines and 2-[(2-nitro-4-sulfamoylphenyl)sulfanyl]benzoic acid as precursors . The approach is based on a sequence of amidation steps and the subsequent tandem of the Smiles rearrangement and denitrocyclization reaction .
Results or Outcomes
The resulting tricyclic systems showed pronounced activity as inhibitors of bovine carbonic anhydrase isoform II . This suggests that “2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid” and its derivatives could be potential candidates for the development of new drugs with increased isoform selectivity .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-sulfamoylphenyl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S2/c9-15(12,13)7-3-1-6(2-4-7)14-5-8(10)11/h1-4H,5H2,(H,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYWEZGFWBZGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656063 | |
| Record name | [(4-Sulfamoylphenyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid | |
CAS RN |
575446-72-9 | |
| Record name | [(4-Sulfamoylphenyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[Cyclopropyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517918.png)


![2-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517921.png)
![N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide](/img/structure/B1517924.png)
![N-[(4-aminophenyl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B1517926.png)

amine](/img/structure/B1517929.png)


![3-Benzyl-3,9-diazabicyclo[3.3.2]decane](/img/structure/B1517935.png)